molecular formula C17H18N2O3S B4842023 N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide

N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B4842023
M. Wt: 330.4 g/mol
InChI Key: ZCSQFYDNLDGWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide, also known as H89, is a potent protein kinase A (PKA) inhibitor. It is widely used in scientific research to study the role of PKA in various cellular processes.

Mechanism of Action

N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins by PKA, leading to a reduction in PKA activity. The inhibition of PKA by this compound has been shown to result in a decrease in cAMP-induced gene expression and a decrease in the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the proliferation of various cell types. This compound has also been shown to inhibit the activity of ion channels, such as the L-type calcium channel, and reduce the release of neurotransmitters from neurons.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is a highly selective and potent inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. However, this compound has some limitations. It has been shown to have off-target effects on other kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide. One direction is to investigate the potential therapeutic applications of this compound in cancer treatment. Another direction is to develop more selective and potent PKA inhibitors that do not have off-target effects on other kinases. Finally, the development of more water-soluble forms of this compound could expand its use in various experiments.
Conclusion:
In conclusion, this compound is a potent and selective PKA inhibitor that has been widely used in scientific research to study the role of PKA in various cellular processes. The synthesis method of this compound is well-established, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a valuable tool for studying PKA, and further research on its potential therapeutic applications and the development of more selective and potent PKA inhibitors is warranted.

Scientific Research Applications

N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is a highly selective and potent inhibitor of PKA. It has been used to study the role of PKA in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used to investigate the role of PKA in signal transduction pathways, such as the cAMP signaling pathway. In addition, this compound has been used to study the role of PKA in the regulation of ion channels, such as the L-type calcium channel.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23(21,22)18-16-9-5-4-8-15(16)17(20)19-11-10-13-6-2-3-7-14(13)12-19/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSQFYDNLDGWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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